4-Fluorothiophene-2-acetonitrile
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Overview
Description
4-Fluorothiophene-2-acetonitrile is a chemical compound with the molecular formula C6H4FNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a fluorine atom and an acetonitrile group in its structure makes it a unique compound with various applications in scientific research and industry .
Preparation Methods
The synthesis of 4-Fluorothiophene-2-acetonitrile can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. For instance, direct fluorination of thiophene with molecular fluorine (F2) can yield fluorothiophene derivatives . Another method includes the reaction of thiophene-2-acetonitrile with fluorinating agents such as perchloryl fluoride (FClO3) in the presence of sodium ethoxide . Industrial production methods often focus on optimizing these reactions to ensure high yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
4-Fluorothiophene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-Fluorothiophene-2-acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorothiophene-2-acetonitrile and its derivatives involves interactions with various molecular targets. For instance, some derivatives act as inhibitors of specific enzymes, while others interact with cellular receptors to modulate biological pathways . The exact mechanism depends on the specific structure of the derivative and its target.
Comparison with Similar Compounds
4-Fluorothiophene-2-acetonitrile can be compared with other fluorinated thiophene derivatives, such as:
- 2-Fluorothiophene
- 3-Fluorothiophene
- 4-Fluorothiophenol These compounds share similar structural features but differ in the position of the fluorine atom and the presence of other functional groups . The unique combination of the fluorine atom and the acetonitrile group in this compound gives it distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C6H4FNS |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(4-fluorothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4FNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 |
InChI Key |
YYZJLYYQQYTYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1F)CC#N |
Origin of Product |
United States |
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